2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide
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Overview
Description
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds contain a pyrazole ring and are studied for their anticancer properties.
Uniqueness
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide is unique due to its specific combination of pyrrole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-7(12)4-11-6-3-9-1-5(6)2-10-11/h2,9H,1,3-4H2,(H2,8,12) |
InChI Key |
LLUSREPBXVDBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)CC(=O)N |
Origin of Product |
United States |
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